Anticoagulant Activity: 3-Amino-4-hydroxycoumarin Lacks Warfarin-Like PT Prolongation
In a direct comparative study, 3-amino-4-hydroxycoumarin was evaluated alongside warfarin for its ability to inhibit vitamin K-dependent coagulation in rats. While warfarin significantly prolonged prothrombin time (PT), 3-amino-4-hydroxycoumarin exhibited no significant effect compared to the saline control [1]. This contrasts sharply with the well-documented anticoagulant activity of the 4-hydroxycoumarin class and highlights that the 3-amino substitution abolishes this property.
| Evidence Dimension | Prothrombin time (PT) prolongation in rats |
|---|---|
| Target Compound Data | No significant increase in PT vs. saline control |
| Comparator Or Baseline | Warfarin: Significant PT prolongation (specific value not reported in abstract; study confirms activity) |
| Quantified Difference | Complete loss of anticoagulant activity |
| Conditions | In vivo rat model; vitamin K inhibition assay; oral administration |
Why This Matters
For researchers requiring a coumarin scaffold that does not interfere with coagulation pathways, 3-amino-4-hydroxycoumarin offers a distinct advantage over anticoagulant 4-hydroxycoumarins.
- [1] Danis O, et al. Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants. Arzneimittelforschung. 2010;60(10):617-620. DOI:10.1055/s-0031-1296335. PMID:21125812. View Source
